molecular formula C12H10O4 B14196587 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one CAS No. 873553-03-8

4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one

Cat. No.: B14196587
CAS No.: 873553-03-8
M. Wt: 218.20 g/mol
InChI Key: FPMOOGQNEUWECP-UHFFFAOYSA-N
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Description

4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one is a compound belonging to the class of organic compounds known as pyranones. These compounds are characterized by a pyran ring, a six-membered ring containing one oxygen atom, fused to a ketone group. The presence of hydroxyl groups and a phenylmethyl substituent makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out in an ethanol solvent .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antioxidant properties.

    Medicine: Research has explored its potential as an anti-inflammatory agent.

    Industry: It is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also contributes to its biological activity, particularly its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxyphenylacetate
  • 4-Hydroxy-2-mercapto-6-methylpyrimidine
  • 4-Hydroxyphenylacetic acid

Uniqueness

4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one is unique due to its combination of a pyranone ring with hydroxyl and phenylmethyl substituents. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

873553-03-8

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4-hydroxy-6-[(4-hydroxyphenyl)methyl]pyran-2-one

InChI

InChI=1S/C12H10O4/c13-9-3-1-8(2-4-9)5-11-6-10(14)7-12(15)16-11/h1-4,6-7,13-14H,5H2

InChI Key

FPMOOGQNEUWECP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=CC(=O)O2)O)O

Origin of Product

United States

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